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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzonitrile

Cat. No.: B1295322 Get Quote

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4,6-trimethylbenzonitrile

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR)

spectroscopy of 2,4,6-trimethylbenzonitrile, tailored for researchers, scientists, and

professionals in drug development. It includes a detailed analysis of the chemical shifts, the

experimental protocol for data acquisition, and a visual representation of the molecular

structure for NMR analysis.

Introduction
2,4,6-trimethylbenzonitrile, also known as mesitylene nitrile, is an organic compound with a

substituted aromatic ring. Understanding its molecular structure is crucial for its application in

various fields, including as a building block in organic synthesis. ¹³C NMR spectroscopy is a

powerful analytical technique that provides detailed information about the carbon skeleton of a

molecule. This document elucidates the ¹³C NMR spectrum of 2,4,6-trimethylbenzonitrile,

offering a valuable resource for structural characterization.

¹³C NMR Chemical Shift Data
The ¹³C NMR spectrum of 2,4,6-trimethylbenzonitrile was recorded in deuterated chloroform

(CDCl₃). The observed chemical shifts are summarized in the table below. The assignment of

each signal to a specific carbon atom is based on established principles of NMR spectroscopy,

including the effects of substituent groups on the chemical shifts of aromatic and aliphatic

carbons.
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Carbon Atom(s) Chemical Shift (δ) in ppm Assignment Justification

C4 142.7

Quaternary aromatic carbon

para to the nitrile group,

deshielded by the methyl

substituent.

C2, C6 141.9

Equivalent quaternary

aromatic carbons ortho to the

nitrile group, deshielded by the

methyl substituents.[1]

C3, C5 128.1

Equivalent protonated

aromatic carbons meta to the

nitrile group.[1]

-C≡N 117.6
Characteristic chemical shift

for a nitrile carbon.[1]

C1 110.2

Quaternary aromatic carbon

attached to the electron-

withdrawing nitrile group.[1]

2,6-CH₃ 21.5
Equivalent methyl carbons at

the ortho positions.[1]

4-CH₃ 20.6
Methyl carbon at the para

position.[1]

Experimental Protocol
The ¹³C NMR spectral data were acquired using the following experimental parameters:

Spectrometer: The spectra were recorded on a 400 MHz NMR spectrometer, with a ¹³C

operating frequency of 100 MHz.[1]

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for sample preparation.[1]

Reference: The chemical shifts are reported in parts per million (ppm) relative to the center

line of the triplet signal for chloroform-d at 77.0 ppm.[1]
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Sample Preparation: A standard amount of 2,4,6-trimethylbenzonitrile was dissolved in

CDCl₃ to prepare the NMR sample.

Structural Representation for NMR Analysis
The following diagram illustrates the molecular structure of 2,4,6-trimethylbenzonitrile with

the numbering of the carbon atoms corresponding to the assignments in the data table. This

visualization aids in understanding the relationship between the chemical environment of each

carbon atom and its observed chemical shift.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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